1-Methyl-2-methylaminoimidazo[4,5-F]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- is a heterocyclic compound with a molecular formula of C12H12N4. This compound is known for its unique structure, which includes an imidazoquinoline core. It has gained attention in various fields of research due to its potential biological and chemical properties .
Vorbereitungsmethoden
The synthesis of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazoquinoline core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions are often derivatives of the original compound, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological research.
Medicine: Due to its potential biological activities, it is being studied for its therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Wirkmechanismus
The mechanism of action of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it can inhibit the activity of specific kinases, leading to the suppression of inflammatory pathways. The compound’s ability to interact with DNA and RNA also contributes to its antiviral and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- can be compared with other similar compounds such as:
1H-Imidazo(4,5-c)quinolin-4-amine: This compound has a similar core structure but differs in its substitution pattern, leading to different biological activities.
1H-Imidazo(4,5-d)quinolin-2-amine: Another similar compound with variations in the ring structure, affecting its chemical reactivity and applications.
The uniqueness of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
N,1-dimethylimidazo[4,5-f]quinolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-13-12-15-10-6-5-9-8(4-3-7-14-9)11(10)16(12)2/h3-7H,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYDQRBTHFIOJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1C)C3=C(C=C2)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145047 |
Source
|
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102408-28-6 |
Source
|
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.